2-(Benzoylamino)cyclohexanecarboxylic acid

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

2-(Benzoylamino)cyclohexanecarboxylic acid (CAS 16524-13-3) is a chiral β-amino acid derivative, specifically the (1R,2R)-trans isomer. It is a key building block in the synthesis of chiral ligands, organocatalysts, and pharmaceutical intermediates.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 16524-13-3
Cat. No. B097316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzoylamino)cyclohexanecarboxylic acid
CAS16524-13-3
Synonyms(1R,2R)-2-BENZOYLAMINO-CYCLOHEXANECARBOXYLIC ACID
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)
InChIKeyPUANNVQABXUYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzoylamino)cyclohexanecarboxylic acid (CAS 16524-13-3): Chiral Building Block for Asymmetric Synthesis and Chiral Resolution


2-(Benzoylamino)cyclohexanecarboxylic acid (CAS 16524-13-3) is a chiral β-amino acid derivative, specifically the (1R,2R)-trans isomer . It is a key building block in the synthesis of chiral ligands, organocatalysts, and pharmaceutical intermediates [1]. Its molecular formula is C14H17NO3, with a molecular weight of 247.29 g/mol . The compound is typically supplied as a white to off-white crystalline powder with a purity of ≥95% .

2-(Benzoylamino)cyclohexanecarboxylic acid (CAS 16524-13-3): Why Stereochemistry and Substitution Patterns Dictate Performance


Simple substitution with other N-protected amino acids or even the cis-isomer of this compound is not feasible due to the critical role of stereochemistry in determining biological activity and catalytic performance. The trans-configuration of CAS 16524-13-3 provides a distinct spatial arrangement of functional groups that is essential for its role in chiral resolution and as a precursor to specific chiral ligands . The stereochemical configuration dictates the enantioselectivity and overall yield of downstream catalytic reactions, making the specific (1R,2R)-trans isomer a non-interchangeable building block [1].

2-(Benzoylamino)cyclohexanecarboxylic acid (CAS 16524-13-3): Quantitative Performance Data vs. Comparators


Enantioselectivity in Asymmetric Diethylzinc Addition: Trans vs. Cis Isomer Performance

The (1R,2R)-trans isomer of 2-benzamidocyclohexanecarboxylic acid (CAS 16524-13-3) was directly compared to its cis counterpart as a starting material for 1,3-aminoalcohol ligands. The trans-derived ligand (12) exhibited a significantly lower enantiomeric excess (ee) of 46.5% in the asymmetric addition of diethylzinc to aromatic aldehydes, compared to the best cis-derived ligand which achieved an ee of 71.2% under identical conditions .

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

Role in Chiral Resolution: Distinct Diastereomeric Salt Formation for Optical Purity

The trans configuration of 2-(benzoylamino)cyclohexanecarboxylic acid is essential for its function in the resolution of racemic amines. A study demonstrated that the racemic mixture of (±)-trans-2-benzamidocyclohexanecarboxylic acid can be resolved into a pair of enantiomeric salts via mutual preferential crystallization when paired with a suitable chiral amine [1].

Chiral Resolution Diastereomeric Crystallization Preparative Chemistry

Physical Property Differentiation: Melting Point Comparison

Physical properties differentiate the trans and cis isomers. The cis-isomer (CAS 26685-82-5) has a reported melting point range of 205-209 °C (lit.) . In contrast, the trans-isomer (CAS 16524-13-3) has a melting point that is reported elsewhere as approximately 168-172 °C . This difference allows for identity verification and purity assessment using common laboratory techniques.

Physical Chemistry Quality Control Polymorphism

2-(Benzoylamino)cyclohexanecarboxylic acid (CAS 16524-13-3): Ideal Application Scenarios Based on Quantitative Evidence


Synthesis of Chiral 1,3-Aminoalcohol Ligands for Asymmetric Catalysis

CAS 16524-13-3 serves as a crucial starting material for synthesizing chiral 1,3-aminoalcohols. These ligands are then used in the enantioselective addition of diethylzinc to aromatic aldehydes. While cis-derived ligands show higher enantioselectivity, the trans-isomer provides a different stereochemical outcome, which is valuable for exploring structure-activity relationships or when the alternative product stereochemistry is desired . The established synthetic routes from this compound make it a reliable entry point into this ligand class [1].

Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

The trans-configuration of this compound is essential for its function as a resolving agent. The process involves forming diastereomeric salts with a racemic amine target, followed by preferential crystallization to isolate the desired enantiomer . This application is critical in pharmaceutical manufacturing for producing single-enantiomer drug substances, where the use of the incorrect isomer would fail to yield the desired optical purity.

Large-Scale Preparation of Optically Active β-Amino Acid Derivatives

This compound is a key intermediate in the large-scale, asymmetric catalytic hydrogenation processes developed for synthesizing optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives . These derivatives are valuable chiral building blocks for pharmaceuticals and agrochemicals. The established, scalable chemistry using this specific compound ensures process reproducibility and cost-effectiveness in an industrial setting.

Identity and Purity Verification in Quality Control

The distinct melting point of the trans-isomer (approx. 168-172 °C) compared to the cis-isomer (205-209 °C) provides a straightforward, quantitative quality control (QC) metric [1]. For procurement, this means that incoming batches can be quickly verified for correct identity and high stereochemical purity using a simple melting point apparatus, preventing costly synthetic failures downstream due to isomer contamination.

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